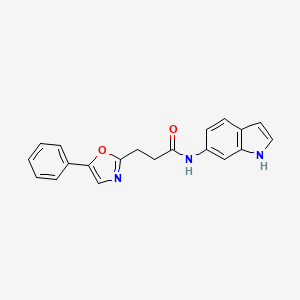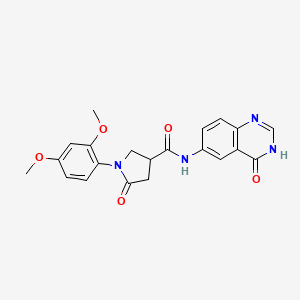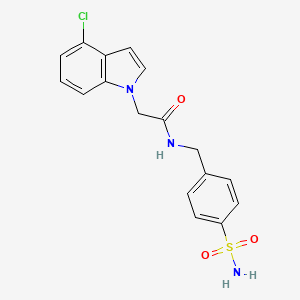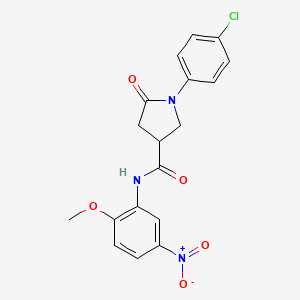![molecular formula C22H29N3O5 B14937589 N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B14937589.png)
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine is a complex organic compound with a unique structure that combines a quinazoline derivative with a cyclohexane ring and an amino acid, leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine typically involves multiple steps. One common approach is to start with the preparation of the quinazoline derivative, followed by its attachment to the cyclohexane ring, and finally coupling with L-leucine.
Preparation of Quinazoline Derivative: The quinazoline core can be synthesized through a series of reactions involving isatins and o-amino benzamides under oxidative conditions.
Attachment to Cyclohexane Ring: The quinazoline derivative is then reacted with a cyclohexane carboxylic acid derivative to form the desired intermediate.
Coupling with L-Leucine: The final step involves coupling the intermediate with L-leucine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The quinazoline moiety can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: The compound can be reduced to modify the quinazoline ring or the cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.
Scientific Research Applications
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving protein-ligand interactions due to its peptide-like structure.
Materials Science: The compound can be explored for its potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the leucine residue may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Cyclohexane Derivatives: Compounds like cyclohexanecarboxylic acid derivatives used in various chemical syntheses.
Peptide-like Compounds: Other peptide-based compounds used in drug development.
Uniqueness
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine is unique due to its combination of a quinazoline moiety, a cyclohexane ring, and an amino acid residue. This unique structure provides a versatile platform for exploring various biological and chemical properties, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H29N3O5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)11-18(21(28)29)23-19(26)15-9-7-14(8-10-15)12-25-20(27)16-5-3-4-6-17(16)24-22(25)30/h3-6,13-15,18H,7-12H2,1-2H3,(H,23,26)(H,24,30)(H,28,29)/t14?,15?,18-/m0/s1 |
InChI Key |
RCISSNOGVFMDHK-JMLCCBQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)


![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B14937566.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)

![(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14937590.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B14937593.png)
